molecular formula C19H22N6O2 B12596241 5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine CAS No. 915312-47-9

5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine

Cat. No.: B12596241
CAS No.: 915312-47-9
M. Wt: 366.4 g/mol
InChI Key: NNFUHZRHMYSUFP-UHFFFAOYSA-N
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Description

5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is a structurally complex pyrimidine derivative characterized by:

  • A pyrimidine core substituted with three amino groups at positions 2, 4, and 6.
  • A 1-nitropentan-2-yl chain at position 5 of the pyrimidine ring.
  • A naphthalen-2-yl group attached to the pentan-2-yl chain.

This compound’s unique architecture combines lipophilic (naphthalene) and electron-withdrawing (nitro) groups, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

CAS No.

915312-47-9

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

5-(4-naphthalen-2-yl-1-nitropentan-2-yl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C19H22N6O2/c1-11(13-7-6-12-4-2-3-5-14(12)9-13)8-15(10-25(26)27)16-17(20)23-19(22)24-18(16)21/h2-7,9,11,15H,8,10H2,1H3,(H6,20,21,22,23,24)

InChI Key

NNFUHZRHMYSUFP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkylated pyrimidine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-2,4,6-triamine Derivatives

Compound Name Substituents/Modifications Synthesis Key Steps Physical Properties Biological Activity/Applications Reference IDs
ICM-102 5-Nitro group on pyrimidine Nitration of 2,4,6-triaminopyrimidine Pale-yellow powder; 95% yield High-energy-density material candidate
Ligand 6 (from ) 5-(2-Aminoethyl) chain Alkylation with ethanol/glycol solvent >230°C (anhydrous salt) Targets RNA in myotonic dystrophy
N⁴-(4-Ethinylphenyl)pyrimidine-2,4,6-triamine 4-Ethinylphenyl group at N⁴ Substitution with aryl halides Yellow oil; 52% yield Antimicrobial evaluation pending
N⁶-Methyl-N⁶-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine Pyrido-fused core with methylphenyl group Heterocyclization and alkylation Yellow solid; 288–299.6°C Antifolate activity (DHFR inhibition)
N⁴-(3-Chlorophenyl)-5-nitropyrimidine-2,4,6-triamine 5-Nitro, 3-chlorophenyl at N⁴ Multi-step substitution under acidic conditions NMR-confirmed structure Structural analog for drug discovery

Key Findings:

Nitro groups (as in ICM-102 and ) increase molecular polarity and stability under acidic conditions but may introduce sensitivity to reducing environments .

Synthetic Challenges: The 1-nitropentan-2-yl chain in the target compound requires precise regioselective nitration and coupling, akin to methods used for ICM-102 (fuming HNO₃/H₂SO₄) and alkylation steps in (ethanol/glycol reflux) .

Nitro-substituted analogs (e.g., ) are often explored for antiparasitic or antibacterial activity due to their redox-active properties .

Thermal Stability :

  • High melting points (>230°C) in anhydrous salts () and fused-ring derivatives () indicate robust thermal stability, a trait likely shared by the target compound due to its aromatic naphthalene group .

Biological Activity

Chemical Structure and Properties

5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is characterized by the following structural formula:

  • Molecular Formula : C17H20N6O2
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 915312-48-0
PropertyValue
Molecular FormulaC17H20N6O2
Molecular Weight344.39 g/mol
CAS Number915312-48-0
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A study conducted on various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) demonstrated that the compound inhibited cell growth in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 (µM)
MCF712.5
A54915.3

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies have reported its effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

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